Azobenzene

Description

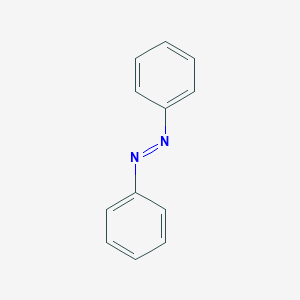

This compound is a molecule whose structure comprises two phenyl rings linked by a N=N double bond; the parent compound of the this compound class of compounds.

Structure

3D Structure

Propriétés

IUPAC Name |

diphenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLAVOWQYNRWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33808-60-5 | |

| Record name | Diazene, 1,2-diphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33808-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8020123, DTXSID601026524 | |

| Record name | Azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Diphenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Azobenzene appears as orange-red crystals or dark brown chunky solid. (NTP, 1992), Orange-red solid; [Merck Index] Orange-red or dark brown solid; [CAMEO] Brown or orange powder; [Alfa Aesar MSDS] | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

559 °F at 760 mmHg (NTP, 1992), 293 °C | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Sol in glacial acetic acid, alcohol, ether, SOL IN MOST ORGANIC SOLVENTS, Solubility in alc = 4.2/100 at 20 °C ether; Ligroin = 12/100 at 20 °C, In water solubility, 6.4 mg/L at 25 °C | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.203 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 20 °C/4 °C, MW = 182.220, orange-red monoclinic if from alcohol, MP = 67.88, BP = 293, density = 1.203 at 20 °C, refractive index = 1.6266 at 78 °C, soluble in ethanol, ether, benzene, chloroform and very soluble in pyridine. /Trans/ | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 218.3 °F ; 5 mmHg at 276.3 °F; 10 mmHg at 304.7 °F (NTP, 1992), 0.000361 [mmHg], Vapor pressure: 1 mm Hg at 103 °C, 3.61X10-4 mm Hg at 25 °C | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-red leaflets, Monoclinic crystals, Yellow or orange crystals | |

CAS No. |

103-33-3, 1080-16-6, 17082-12-1 | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazene, diphenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | azobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, 1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Diphenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0U1H6UG5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

154 °F (NTP, 1992), 68 °C | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Azobenzene Photoisomerization: An In-depth Technical Guide for Researchers and Drug Development Professionals

An exploration of the fundamental principles, experimental investigation, and application of azobenzene photoswitches in biological systems.

This compound and its derivatives represent a cornerstone in the development of photoswitchable molecules, offering precise spatiotemporal control over various chemical and biological processes. This technical guide provides a comprehensive overview of the photoisomerization mechanism of this compound, tailored for researchers, scientists, and professionals in drug development. We delve into the core principles of trans-cis isomerization, present key quantitative data, detail experimental protocols for characterization, and illustrate the application of these principles in modulating biological signaling pathways.

Core Principles of this compound Photoisomerization

The defining characteristic of this compound is its ability to undergo reversible isomerization between two diastereomers: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. This transformation is triggered by light of specific wavelengths and results in significant changes to the molecule's geometry, dipole moment, and absorption spectrum.

The trans isomer is nearly planar, with the two phenyl rings positioned on opposite sides of the N=N double bond. In contrast, the cis isomer has a bent, non-planar structure. This geometric change is substantial, with the distance between the 4 and 4' carbons of the phenyl rings decreasing from approximately 9.0 Å in the trans form to 5.5 Å in the cis form.[1]

Photoisomerization is initiated by the absorption of a photon, leading to electronic excitation. The trans-to-cis isomerization is typically induced by UV light (around 320-380 nm), which excites the molecule from the ground state (S₀) to the S₂ (π-π) excited state. The reverse cis-to-trans isomerization can be triggered by visible light (e.g., blue light, >420 nm), corresponding to the S₁ (n-π) transition, or can occur thermally in the dark.[2][3]

Two primary mechanistic pathways have been proposed for the photoisomerization process:

-

Rotation: This pathway involves the torsion or twisting of the C-N=N-C dihedral angle in the excited state.[4]

-

Inversion: This mechanism proceeds through an in-plane bending of one of the C-N=N bond angles.[4]

While the exact mechanism can be influenced by factors such as substitution on the phenyl rings and the surrounding environment, it is generally accepted that both pathways can contribute to the isomerization process.[5][6][7]

Quantitative Data on this compound Photoisomerization

The efficiency and characteristics of this compound photoisomerization are described by several key quantitative parameters. The following tables summarize these data for unsubstituted this compound and various derivatives in different environments.

Table 1: Photoisomerization Quantum Yields (Φ) of this compound Derivatives

| This compound Derivative | Solvent | Excitation Wavelength (nm) | Φ (trans → cis) | Φ (cis → trans) | Reference(s) |

| Unsubstituted this compound | Methanol | 313 | 0.11 - 0.14 | 0.41 - 0.44 | [4][5] |

| Unsubstituted this compound | Hexane | ~313 | ~0.25 | ~0.50 | [2] |

| This compound-modified ssDNA | Buffer | - | 0.036 ± 0.002 | - | [2] |

| This compound-modified dsDNA | Buffer | - | 0.0056 ± 0.0008 | - | [2] |

Table 2: Absorption Maxima (λmax) of trans and cis this compound Isomers

| This compound Derivative | Solvent | trans Isomer λmax (nm) (π-π) | trans Isomer λmax (nm) (n-π) | cis Isomer λmax (nm) (n-π*) | Reference(s) |

| Unsubstituted this compound | Methanol | ~320 | ~440 | ~430 | [8] |

| This compound Derivative (AZO2) | - | 338 | 438 | - | [9] |

| pzAzo ether 1 | CH₃CN | ~365 | - | - | [10] |

| pzAzo ester 1 | CH₃CN | ~365 | - | - | [10] |

Table 3: Thermal cis-to-trans Isomerization Kinetics

| This compound Derivative | Solvent | Temperature (°C) | Half-life (t½) | Activation Energy (Ea) (kJ/mol) | Reference(s) |

| Unsubstituted this compound | Various | Varies | Hours to Days | ~95 | [2] |

| 4-Anilino-4'-nitrothis compound | Varies | Varies | Varies with polarity | Varies with polarity | [11] |

| Resonance-Activated this compound | BMIM PF₆ | 15-50 | - | 84-104 | [12] |

| This compound in Polystyrene Film | Polystyrene | 70 | ~230 min | - | [13] |

Experimental Protocols

Monitoring this compound Isomerization using UV-Vis Spectroscopy

This protocol outlines the fundamental steps to monitor the photoisomerization of an this compound derivative.[2]

A. Sample Preparation:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, hexane, DMSO) at a known concentration.

-

Dilute the stock solution to an appropriate concentration in a quartz cuvette, ensuring the maximum absorbance of the trans isomer is within the linear range of the spectrophotometer (typically 1.0-1.5).

-

(Optional) Deaerate the solution by bubbling with an inert gas like nitrogen or argon for 10-15 minutes to prevent potential photo-oxidation.

B. Measurement of the trans Isomer Spectrum:

-

Place the cuvette in the spectrophotometer.

-

Record the full UV-Vis absorption spectrum. This initial spectrum represents the 100% trans isomer, which is the thermally stable state.

C. trans-to-cis Photoisomerization:

-

Remove the cuvette from the spectrophotometer.

-

Irradiate the sample with a light source at a wavelength corresponding to the π-π* transition of the trans isomer (e.g., a 365 nm LED).

-

Irradiate for a defined period (e.g., 30 seconds).

-

Place the cuvette back into the spectrophotometer and record the absorption spectrum.

-

Repeat steps 3 and 4 until no further changes are observed in the spectrum, indicating that the photostationary state (PSS) has been reached.

D. cis-to-trans Isomerization:

-

Photochemical: Irradiate the sample at the PSS with a wavelength corresponding to the n-π* transition of the cis isomer (e.g., >420 nm visible light). Record spectra intermittently until the original trans spectrum is restored.

-

Thermal: Place the cuvette in a temperature-controlled holder in the dark. Record spectra at regular intervals to monitor the thermal back-isomerization to the trans state.

E. Data Analysis: The concentration of each isomer at any given time can be determined from the changes in absorbance at specific wavelengths, provided the molar extinction coefficients of the pure isomers are known.

Investigating Ultrafast Dynamics with Transient Absorption Spectroscopy

Transient absorption spectroscopy is a pump-probe technique used to study the dynamics of excited states on femtosecond to nanosecond timescales.[5][14][15][16]

A. Experimental Setup:

-

Pump Pulse: An ultrashort laser pulse (the "pump") excites the sample. For this compound, this is typically a UV pulse (e.g., 350 nm) to induce the S₀ → S₂ transition.

-

Probe Pulse: A second, broadband "probe" pulse (often a white-light continuum) passes through the sample at a variable time delay after the pump pulse.

-

Detection: The change in absorbance of the probe pulse (ΔA) is measured as a function of wavelength and time delay.

B. Data Acquisition and Analysis:

-

The transient absorption spectrum is recorded at various time delays, generating a 2D map of ΔA versus wavelength and time.

-

This data reveals the appearance and decay of transient species, such as excited states and intermediates.

-

Kinetic traces at specific wavelengths can be extracted and fitted to exponential decay models to determine the lifetimes of these transient species.

-

Global analysis of the entire dataset can be performed to identify the number of distinct spectral components and their corresponding kinetics.

Computational Modeling of Isomerization Pathways

Computational chemistry provides valuable insights into the potential energy surfaces and transition states of the isomerization process.

A. Methodology:

-

Quantum Chemical Calculations: Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly used to calculate the energies and structures of the ground and excited states of the trans and cis isomers.

-

Potential Energy Surface Scanning: To explore the isomerization pathways, relaxed potential energy scans are performed along the relevant reaction coordinates, such as the CNNC dihedral angle (for rotation) and the CNN bond angle (for inversion).[6]

-

Transition State Search: The transition state structures for both the ground and excited states can be located to determine the energy barriers for the different isomerization pathways.

B. Data Interpretation: The calculated potential energy surfaces can help to elucidate the most favorable isomerization mechanism (rotation vs. inversion) and explain experimentally observed differences in quantum yields and reaction dynamics.[6]

Mandatory Visualizations

Photoisomerization Mechanisms

Caption: The primary photoisomerization pathways of this compound: rotation and inversion.

Experimental Workflow for Synthesis and Characterization

Caption: A typical experimental workflow for the synthesis and photochemical characterization of this compound derivatives.

Signaling Pathway Modulation by a Photoswitchable Drug

Caption: Photoswitchable control of the β1-adrenergic receptor signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]

- 4. edinst.com [edinst.com]

- 5. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]

- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Investigation of Broadband Optical Nonlinear Absorption and Transient Dynamics in Orange IV Containing this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. uu.diva-portal.org [uu.diva-portal.org]

- 16. researchgate.net [researchgate.net]

The Cornerstone of Photopharmacology: A Technical Guide to the History and Discovery of Azobenzene Photoswitching

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azobenzene and its derivatives represent a foundational class of molecular photoswitches, molecules that undergo reversible isomerization between two distinct geometric forms upon exposure to light. This unique property has positioned them as indispensable tools in a myriad of scientific disciplines, from materials science to the precise spatiotemporal control of biological systems in the field of photopharmacology. The ability to remotely control the structure and, consequently, the function of a molecule with light offers unparalleled precision in the development of novel therapeutics and research tools. This in-depth technical guide delves into the historical discovery of this compound's photoswitching capabilities, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the underlying mechanisms and workflows.

A Journey Through Time: The History and Discovery of this compound Photoswitching

The story of this compound begins in the 19th century, long before its photoswitching properties were understood. Initially, its vibrant color made it a subject of interest for the burgeoning dye industry.

-

1834: The First Synthesis: The German chemist Eilhard Mitscherlich was the first to synthesize this compound.[1] His work laid the groundwork for the creation of a vast family of azo compounds, which became central to the development of synthetic dyes.

-

1937: A Serendipitous Discovery: The pivotal moment in the history of this compound photoswitching came with the work of British chemist Gilbert Spencer Hartley. While investigating the solubility of this compound, he observed that exposure to light led to a change in the solution's properties.[1][2] He correctly attributed this to a reversible isomerization from the thermodynamically stable trans isomer to a less stable cis isomer.[1][2] Hartley was able to isolate the cis-form for the first time, noting its different physical properties, including a higher dipole moment and altered solubility.[3]

-

The 1950s and Beyond: Unraveling the Photochemical Properties: Following Hartley's discovery, the 1950s saw a concerted effort to understand the fundamental photochemical properties of this compound. This era of research established the core principles of its light-induced isomerization and thermal relaxation, paving the way for its future applications as a molecular switch.

The Photochemical Core: Understanding this compound Isomerization

The photoswitching of this compound is centered around the reversible isomerization of the nitrogen-nitrogen double bond (N=N). The two isomers, trans (E) and cis (Z), possess distinct photophysical and structural properties.

-

trans-Azobenzene: This is the more thermodynamically stable isomer. It has a nearly planar structure with the two phenyl rings positioned on opposite sides of the N=N bond, resulting in a zero or very small dipole moment. It strongly absorbs UV light.

-

cis-Azobenzene: This isomer is thermodynamically less stable and has a non-planar, bent structure. This configuration gives it a significant dipole moment. The cis isomer can be converted back to the trans form either by irradiation with visible light or through thermal relaxation in the dark.

The isomerization process can be triggered by specific wavelengths of light:

-

trans to cis Isomerization: Irradiation with UV light (typically around 320-380 nm for unsubstituted this compound) excites the molecule, leading to the formation of the cis isomer.[4]

-

cis to trans Isomerization: The reverse isomerization can be induced by irradiating with visible light (typically >420 nm) or can occur spontaneously through thermal relaxation.[4]

Upon continuous irradiation, a photostationary state (PSS) is reached, which is a dynamic equilibrium mixture of the trans and cis isomers.[4][5] The composition of the PSS depends on the excitation wavelength, the absorption spectra of the two isomers at that wavelength, and their respective quantum yields of isomerization.

The Isomerization Mechanism: A Tale of Two Pathways

The precise mechanism of this compound photoisomerization has been a subject of extensive research and debate. Two primary pathways have been proposed:

-

Rotation: This mechanism involves the rotation around the N=N double bond in the excited state.

-

Inversion: This pathway involves an in-plane "inversion" of one of the nitrogen atoms through a linear transition state.

Current evidence suggests that the dominant pathway can depend on the specific this compound derivative, the solvent, and the electronic state to which the molecule is excited. For many this compound derivatives, photoisomerization is thought to proceed primarily through a rotational mechanism, while thermal cis-to-trans relaxation often favors an inversion pathway.

Quantitative Data Presentation

The photochemical properties of this compound can be finely tuned through chemical modification of the phenyl rings. The following tables summarize key quantitative data for unsubstituted this compound and a selection of its derivatives, providing a comparative overview.

Table 1: Photochemical Properties of Selected this compound Derivatives

| Compound/Derivative | Substitution Pattern | λmax (trans) (nm) | λmax (cis) (nm) | Quantum Yield (Φtrans→cis) | Quantum Yield (Φcis→trans) | Thermal Half-life (t1/2) of cis-isomer | Solvent |

| This compound | Unsubstituted | ~320 (π-π), ~440 (n-π) | ~280 (π-π), ~430 (n-π) | 0.11 - 0.14 | 0.4 - 0.5 | Hours to Days | Hexane, Ethanol |

| 4-Methoxythis compound | 4-OCH3 | ~350 | ~440 | ~0.12 | ~0.45 | ~40 min | Ethanol |

| 4-Aminothis compound | 4-NH2 | ~385 | ~450 | ~0.06 | ~0.25 | ~2 min | Ethanol |

| 4-Nitrothis compound | 4-NO2 | ~330 | ~440 | ~0.08 | ~0.6 | ~100 min | Ethanol |

| Tetra-ortho-methoxythis compound | 2,2',6,6'-tetra-OCH3 | ~380 | ~490 | ~0.1 | ~0.2 | Very Long (Days) | Toluene |

| Push-Pull this compound | 4-Donor, 4'-Acceptor | >400 | ~450 | Varies | Varies | Milliseconds to Seconds | Varies |

Note: The values presented are approximate and can vary depending on the specific experimental conditions (e.g., solvent, temperature, excitation wavelength).

Experimental Protocols

The characterization of this compound photoswitching is primarily conducted using spectroscopic techniques, most commonly UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound Derivatives: The Mills Reaction

A common and versatile method for synthesizing unsymmetrical azobenzenes is the Mills reaction.

Methodology:

-

Dissolution: Dissolve the desired substituted aniline (B41778) in glacial acetic acid.

-

Addition: Add the corresponding substituted nitrosobenzene (B162901) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Pour the reaction mixture into an ice-water mixture to precipitate the crude product.

-

Purification: Collect the solid product by filtration and purify by column chromatography on silica (B1680970) gel or by recrystallization.[5]

Monitoring Photoswitching by UV-Vis Spectroscopy

This protocol outlines the steps to monitor the photoisomerization of an this compound derivative.

Materials:

-

This compound derivative

-

High-purity solvent (e.g., ethanol, DMSO, hexane)

-

Quartz cuvette

-

UV-Vis spectrophotometer

-

Light source for irradiation (e.g., 365 nm LED for trans-to-cis, >420 nm LED for cis-to-trans)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in the chosen solvent to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.5).

-

Initial Spectrum: Record the full UV-Vis absorption spectrum of the solution. This represents the thermally adapted, predominantly trans-isomer.[5]

-

trans-to-cis Photoisomerization:

-

Irradiate the sample with a UV light source (e.g., 365 nm) for a set period (e.g., 30 seconds).

-

Record the UV-Vis spectrum.

-

Repeat the irradiation and recording steps until no further significant changes in the spectrum are observed. This indicates that the photostationary state (PSS) has been reached.[4] You should observe a decrease in the π-π* band of the trans-isomer and an increase in the n-π* band of the cis-isomer.

-

-

cis-to-trans Photoisomerization:

-

Photochemical: Irradiate the sample at the PSS with a visible light source (e.g., >420 nm). Record spectra intermittently until the original trans-isomer spectrum is recovered.

-

Thermal: Place the cuvette in a temperature-controlled holder in the dark. Record spectra at regular time intervals to monitor the thermal back-reaction.

-

-

Data Analysis: The percentage of each isomer at any given time can be calculated from the absorbance changes at specific wavelengths, provided the molar extinction coefficients of the pure isomers are known. The kinetics of the thermal relaxation are typically first-order, from which the half-life (t1/2) can be calculated.

Conclusion

From its humble beginnings as a synthetic dye to its current status as a cornerstone of photopharmacology and smart materials, this compound has had a remarkable scientific journey. The discovery of its photoswitching properties by G.S. Hartley unlocked a world of possibilities for the remote control of molecular function. A thorough understanding of its historical context, photochemical properties, and the experimental methodologies for its characterization is crucial for researchers and drug development professionals seeking to harness the power of light to control biological processes with unprecedented precision. The continued exploration and innovative application of this compound photoswitching promises to drive significant advancements in medicine and technology.

References

An In-Depth Technical Guide to the Cis-Trans Isomerization of Azobenzene for Researchers, Scientists, and Drug Development Professionals

Introduction: Azobenzene and its derivatives represent a cornerstone class of molecular photoswitches, compounds that undergo reversible structural changes upon exposure to light. This unique property of cis-trans isomerization has positioned them at the forefront of advancements in photopharmacology, smart materials, and molecular electronics. The ability to precisely control biological activity or material properties with high spatiotemporal resolution using light offers a transformative approach in various scientific disciplines. This guide provides a comprehensive technical overview of the core principles of this compound isomerization, detailed experimental protocols for its characterization, and quantitative data to support research and development efforts.

The Core Mechanism: Photoisomerization and Thermal Relaxation

The fundamental process underlying the functionality of this compound is its reversible isomerization between two diastereomers: the thermodynamically stable trans (or E) isomer and the metastable cis (or Z) isomer. This transformation can be triggered by light (photoisomerization) or heat (thermal relaxation).

Photoisomerization: The trans-to-cis isomerization is typically initiated by irradiating the molecule with UV light, which corresponds to the high-energy π-π* electronic transition.[1] The reverse process, cis-to-trans isomerization, can be induced by irradiating with visible light, often in the blue region of the spectrum, corresponding to the lower energy n-π* transition.[1] The photoisomerization process is remarkably rapid, occurring on the picosecond timescale.[1] Upon light absorption, the molecule is promoted to an excited electronic state where the energy barrier for rotation around the N=N double bond is significantly lowered.[2]

Thermal Relaxation: In the absence of light, the metastable cis-azobenzene will thermally relax back to the more stable trans form.[1] The rate of this thermal isomerization is highly dependent on the molecular structure of the this compound derivative and the surrounding environment, with half-lives ranging from milliseconds to days.[3]

Two primary mechanistic pathways have been proposed and debated for both photoisomerization and thermal relaxation:

-

Rotation: This mechanism involves a torsional motion around the N=N double bond, proceeding through a transition state where the two phenyl rings are approximately perpendicular to each other.[1][4]

-

Inversion: This pathway involves an in-plane movement of one of the nitrogen-substituent groups, passing through a linear transition state.[5][6]

While thermal cis-to-trans isomerization is generally accepted to proceed via an inversion mechanism, the pathway for photoisomerization is more complex and can involve both rotation and inversion depending on the specific electronic state excited and the molecular environment.[5][6][7]

Caption: A diagram illustrating the photochemical and thermal isomerization pathways of this compound.

Quantitative Data on this compound Isomerization

The efficiency and characteristics of this compound isomerization are described by several key quantitative parameters. The following tables summarize these properties for unsubstituted this compound in various solvents. It is crucial to note that these values can be significantly altered by substitution on the phenyl rings and by the nature of the solvent.

Table 1: Spectroscopic Properties of trans- and cis-Azobenzene

| Isomer | Solvent | π-π* λmax (nm) | ε (M⁻¹cm⁻¹) at π-π* λmax | n-π* λmax (nm) | ε (M⁻¹cm⁻¹) at n-π* λmax | Reference(s) |

| trans | Methanol | ~314 | ~17,000 | ~440 | ~400 | [3][8] |

| cis | Methanol | ~280 | ~5,100 | ~430 | ~1,100 | [8][9] |

| trans | Cyclohexane | ~320 | ~21,000 | ~443 | ~500 | [3] |

| cis | Cyclohexane | ~288 | ~5,200 | ~434 | ~1,500 | [3] |

Table 2: Photoisomerization Quantum Yields (Φ) of this compound

| Isomerization | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φ) | Reference(s) |

| trans → cis | Methanol | 313 | 0.10 | [10] |

| trans → cis | n-Hexane | 313 | 0.11 | [6] |

| trans → cis | Isooctane | 313 | 0.13 | [6] |

| cis → trans | Methanol | 436 | 0.42 | [10] |

| cis → trans | n-Hexane | 436 | 0.46 | [6] |

Table 3: Thermal cis-to-trans Isomerization Kinetics for Unsubstituted this compound

| Solvent | Temperature (°C) | Half-life (t₁/₂) | Activation Energy (kJ/mol) | Reference(s) |

| Isooctane | 25 | ~49 hours | 88.8 ± 0.693 | [11] |

| Benzene | 35 | ~1.4 days | - | [12] |

Experimental Protocols

Accurate characterization of the isomerization process is critical for the development of this compound-based technologies. The following are detailed protocols for the two most common analytical techniques employed: UV-Vis and NMR spectroscopy.

Monitoring Isomerization by UV-Vis Spectroscopy

This protocol describes a typical experiment to monitor the photoisomerization of an this compound derivative.[5]

3.1.1. Materials and Equipment

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Light source for irradiation (e.g., LED or filtered lamp) at appropriate wavelengths (e.g., 365 nm and >420 nm)

-

This compound derivative

-

High-purity solvent (e.g., methanol, acetonitrile, DMSO)

-

Volumetric flasks and pipettes

-

Nitrogen or Argon gas for deaeration (optional but recommended)

3.1.2. Procedure

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative in the chosen solvent at a known concentration.

-

Dilute the stock solution to an appropriate concentration, typically to achieve a maximum absorbance of 1.0-1.5 for the trans isomer to ensure adherence to the Beer-Lambert law.[5]

-

Transfer the diluted solution to a quartz cuvette. Plastic cuvettes should be avoided as they are often not compatible with organic solvents.[5]

-

(Optional) Deaerate the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes to minimize oxidation or other side reactions.[5]

-

-

Initial Spectrum (100% trans isomer):

-

Place the cuvette in the spectrophotometer.

-

Record the full UV-Vis absorption spectrum. This spectrum represents the thermally stable trans-isomer.

-

-

trans-to-cis Photoisomerization:

-

Remove the cuvette from the spectrophotometer.

-

Irradiate the sample with a light source at a wavelength corresponding to the π-π* transition of the trans-isomer (e.g., 365 nm).

-

Irradiate for a defined period (e.g., 30 seconds).

-

Quickly place the cuvette back into the spectrophotometer and record the full UV-Vis spectrum. A decrease in the π-π* band and an increase in the n-π* band should be observed.[5]

-

Repeat the irradiation and measurement steps until no further significant changes in the spectrum are observed. This indicates that the photostationary state (PSS), a mixture of trans and cis isomers, has been reached.[5]

-

-

cis-to-trans Isomerization (Photochemical or Thermal):

-

Photochemical: Irradiate the sample at the PSS with a wavelength corresponding to the n-π* transition of the cis-isomer (e.g., >420 nm visible light) and record the spectra intermittently until the original trans-isomer spectrum is recovered.[5]

-

Thermal: Place the cuvette in a temperature-controlled holder in the dark. Record spectra at regular time intervals to monitor the thermal back-reaction.

-

3.1.3. Data Analysis The percentage of each isomer at any given time can be calculated from the absorbance changes at specific wavelengths, provided the molar extinction coefficients of the pure isomers are known. The kinetics of the thermal relaxation can be determined by fitting the change in absorbance over time to a first-order rate equation.

Caption: A flowchart of the experimental workflow for studying this compound isomerization with UV-Vis spectroscopy.

In-situ NMR Spectroscopy for Isomerization Studies

NMR spectroscopy provides detailed structural information and is particularly useful for quantifying the ratio of isomers in a mixture and for studying the kinetics of thermal relaxation, especially when combined with in-situ irradiation.[8][13]

3.2.1. Materials and Equipment

-

NMR spectrometer

-

NMR tubes (high-precision)

-

Fiber-optic cable and light source for in-situ irradiation

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃, MeCN-d₃)

-

This compound derivative

3.2.2. Procedure

-

Sample Preparation:

-

Dissolve a known amount of the this compound derivative in the appropriate deuterated solvent in a vial.[11]

-

Filter the solution through a cotton wool plug in a Pasteur pipette to remove any suspended particles, which can degrade spectral resolution.[11]

-

Transfer the filtered solution to a clean NMR tube to the appropriate height for the spectrometer.[11]

-

-

Initial Spectrum (100% trans isomer):

-

Acquire a ¹H NMR spectrum of the sample in the dark. The signals will correspond to the trans isomer.

-

-

In-situ Photoisomerization:

-

Insert the fiber-optic cable into the NMR tube, positioned to illuminate the sample within the NMR coil.

-

Begin continuous irradiation with UV light (e.g., 365 nm).

-

Acquire a series of ¹H NMR spectra at regular time intervals during irradiation.[13] The appearance and growth of new signals corresponding to the cis isomer and the decrease of the trans isomer signals will be observed.[13]

-

Continue until the PSS is reached, indicated by no further changes in the relative integrals of the cis and trans signals.

-

-

Thermal Relaxation Kinetics:

-

Turn off the light source.

-

Acquire ¹H NMR spectra at regular time intervals as the sample thermally relaxes back to the trans isomer. The temperature of the NMR probe should be carefully controlled and recorded.

-

3.2.3. Data Analysis The relative concentrations of the cis and trans isomers at each time point can be determined by integrating characteristic, well-resolved peaks for each isomer. A plot of the natural logarithm of the cis isomer concentration versus time will yield a straight line for a first-order process, the slope of which is the negative of the rate constant for thermal relaxation.[9]

Application in Photopharmacology: A Conceptual Workflow

The ability to switch the geometry of this compound with light is the basis of photopharmacology. An this compound moiety is incorporated into a drug molecule in such a way that one isomer is biologically active while the other is inactive. Light can then be used to turn the drug's activity on or off at a specific site and time.[2][13]

Caption: A conceptual workflow for the application of an this compound-based photoswitch in photopharmacology.

Conclusion

The cis-trans isomerization of this compound is a powerful and versatile tool for researchers in chemistry, biology, and materials science. A thorough understanding of the underlying photochemical and thermal mechanisms, coupled with robust experimental characterization, is essential for the rational design of new photoswitchable molecules and their successful application. This guide provides the foundational knowledge and practical protocols to enable scientists and drug development professionals to effectively harness the potential of this compound photoswitches in their research endeavors.

References

- 1. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A fiber-optic spectroscopic setup for isomerization quantum yield determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering this compound Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic analysis of the thermal isomerisation pathways in an asymmetric double this compound switch - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 11. researchgate.net [researchgate.net]

- 12. Sample Preparation [nmr.chem.ualberta.ca]

- 13. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Properties of Azobenzene and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azobenzene and its derivatives represent a cornerstone class of photoresponsive molecular switches, capable of reversible isomerization between two distinct geometric forms—trans (E) and cis (Z)—upon irradiation with light. This unique property, coupled with significant changes in molecular geometry, dipole moment, and absorption spectra between the two isomers, has positioned azobenzenes as indispensable tools in fields ranging from materials science to photopharmacology.[1][2] A thorough understanding of their spectroscopic properties is paramount for the rational design and effective implementation of these molecular machines. This guide provides an in-depth overview of the key spectroscopic characteristics of azobenzenes, detailed experimental protocols for their characterization, and visual representations of their fundamental mechanisms and workflows.

Core Spectroscopic Properties

The defining feature of this compound is its photochromism, which is underpinned by distinct electronic transitions observable through various spectroscopic techniques.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of this compound is characterized by two main absorption bands corresponding to different electronic transitions.[2]

-

π→π* Transition: A high-intensity band typically found in the ultraviolet (UV) region (~320-350 nm for trans-azobenzene). This transition is symmetry-allowed and thus has a high molar extinction coefficient (ε).

-

n→π* Transition: A lower-intensity band located in the visible or near-UV region (~440 nm for cis-azobenzene). This transition is symmetry-forbidden in the highly symmetric trans isomer, resulting in a very low ε, but it gains intensity in the less symmetric cis isomer.[2][3]

The substitution pattern on the phenyl rings significantly influences the absorption wavelengths. Electron-donating groups (e.g., -NH2, -OR) and electron-withdrawing groups (e.g., -NO2) can shift these bands, a principle often used to tune the molecule's response to different colors of light.[1][4] For instance, push-pull systems with donor and acceptor groups at opposite ends of the molecule can exhibit red-shifted absorption bands.[5]

| Compound | Isomer | Transition | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |

| This compound | trans | π→π | ~320 | ~21,000 | Methanol (B129727) |

| n→π | ~440 | ~400 | Methanol | ||

| cis | π→π | ~280 | ~5,200 | Methanol | |

| n→π | ~433 | ~1,500 | Methanol | ||

| 4-Aminothis compound | trans | π→π | ~385 | - | DMSO |

| 4-Nitrothis compound | trans | π→π | ~330 | - | DMSO |

| Disperse Red 1 | trans | π→π* | ~488 | - | DMSO |

Note: Values are approximate and can vary with solvent and specific experimental conditions. Data compiled from various sources.[6][7]

Photoisomerization and Quantum Yields

The absorption of a photon of appropriate energy triggers the isomerization process.

-

trans → cis Isomerization: Typically induced by UV light, corresponding to the S₀→S₂ (π→π*) transition.[2]

-

cis → trans Isomerization: Can be triggered by visible light (e.g., blue or green light), exciting the S₀→S₁ (n→π*) transition, or it can occur thermally in the dark.[1][2]

The efficiency of photoisomerization is quantified by the quantum yield (Φ) , which is the ratio of the number of molecules isomerized to the number of photons absorbed. The quantum yield is wavelength-dependent.[8] Excitation into the S₂(ππ) state often results in a lower trans→cis quantum yield compared to excitation into the S₁(nπ) state, a violation of Kasha's rule that has been a subject of extensive research.[3][8][9]

| Compound | Isomerization | Excitation Wavelength (nm) | Quantum Yield (Φ) | Solvent |

| This compound | trans → cis | 313 | 0.24 | Methanol |

| trans → cis | 365 | 0.11 | Methanol | |

| cis → trans | 405 | 0.52 | Methanol | |

| cis → trans | 436 | 0.47 | Methanol |

Note: Quantum yields are highly sensitive to the experimental conditions. Data adapted from redetermined values.[10]

Fluorescence Spectroscopy

This compound and many of its simple derivatives are considered non-fluorescent.[11] After photoexcitation, the molecule rapidly undergoes isomerization, a non-radiative decay pathway that outcompetes fluorescence emission.[12][13] However, fluorescence can be observed in derivatives where the photoisomerization process is sterically hindered or suppressed.[12][13] Strategies to induce fluorescence include:

-

Steric Hindrance: Introducing bulky substituents near the azo group can restrict the rotational or inversional movements required for isomerization.[13]

-

Coordination: Complexation with metal ions or boron can lock the molecule's conformation and inhibit non-radiative decay, thereby enhancing fluorescence.[12]

-

Aggregation: In some cases, aggregation-induced emission (AIE) has been observed, where molecular packing in the solid state restricts isomerization and opens up radiative decay channels.[11]

| Derivative Class | Strategy | Typical Emission Range |

| Sterically hindered azobenzenes | Bulky ortho-substituents | Blue to Yellow |

| Boron-coordinated azobenzenes | N-B bond formation | Varies with structure |

| Cyclic or H-bonded structures | Conformational locking | Varies with structure |

Data compiled from reviews on fluorescent azobenzenes.[12][14]

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy provides insight into the molecular structure and bonding of the isomers. Key vibrational modes include:

-

N=N Stretch: This mode is of particular interest. In trans-azobenzene, which has a center of inversion (C₂h symmetry), the N=N stretch is Raman active but IR inactive. In the less symmetric cis isomer (C₂v symmetry), this mode becomes both Raman and IR active.

-

Phenyl Ring Modes: Various C-H and C-C stretching and bending modes of the phenyl rings can also be observed and may shift upon isomerization.[15][16]

Femtosecond time-resolved infrared spectroscopy has been employed to study the flow of vibrational energy within the molecule immediately following photoisomerization, revealing cooling processes on the picosecond timescale.[15][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for quantifying the ratio of cis and trans isomers in solution, particularly at the photostationary state (PSS) .[7][18] The PSS is the equilibrium mixture of isomers reached under continuous irradiation at a specific wavelength. Due to the different chemical environments, the aromatic protons of the cis and trans isomers exhibit distinct chemical shifts. Protons ortho to the azo group in the cis isomer are significantly shielded and appear upfield compared to their counterparts in the trans isomer due to the anisotropy of the neighboring phenyl ring.[19] By integrating the respective signals, the precise isomeric ratio can be determined.[18]

Photoisomerization Mechanisms

The exact pathway of photoisomerization is complex and can be influenced by the substitution pattern and the electronic state excited.[1] Two primary mechanisms have been proposed:

-

Rotation: Isomerization occurs via rotation around the -N=N- double bond in the excited state.

-

Inversion: Isomerization proceeds through an in-plane, semi-linear transition state, involving the inversion of one of the nitrogen atoms.

Theoretical and experimental studies, including transient absorption spectroscopy, suggest that the mechanism may differ depending on whether the n→π* (S₁) or π→π* (S₂) state is excited.[3][20]

Caption: Generalized energy diagram for this compound photoisomerization pathways.

Experimental Protocols

Protocol: UV-Vis and ¹H NMR Characterization of Photoswitching

This protocol outlines the steps to determine the absorption spectra of both isomers and the composition of the photostationary state (PSS).

1. Materials and Instruments:

-

This compound derivative

-

Spectroscopic grade solvent (e.g., Methanol, DMSO)

-

Quartz cuvette (1 cm path length)

-

UV-Vis spectrophotometer

-

NMR spectrometer and NMR tubes

-

Light source with specific wavelengths (e.g., LED or filtered lamp at ~365 nm and >420 nm)

2. Sample Preparation:

-

Prepare a stock solution of the this compound derivative of a known concentration (e.g., 10⁻⁵ M for UV-Vis, 10⁻³ M for NMR) in the chosen solvent.

-

For NMR, use a deuterated solvent (e.g., DMSO-d₆).

3. Measurement of the trans Isomer:

-

The thermodynamically stable isomer is trans. Prepare the sample in the dark or by gently warming the solution to ensure it is fully relaxed to the trans state.[6]

-

Record the UV-Vis absorption spectrum. This represents the spectrum of the pure trans isomer.

-

Record the ¹H NMR spectrum. This will serve as the reference for the trans isomer's chemical shifts.

4. trans → cis Isomerization and PSS₁ Measurement:

-

Place the cuvette or NMR tube at a fixed distance from the UV light source (~365 nm).

-

Irradiate the sample for a set period (e.g., 5-15 minutes, until no further spectral changes are observed). This establishes the first photostationary state (PSS₁), which is enriched in the cis isomer.

-

Immediately record the UV-Vis and ¹H NMR spectra of the PSS₁ solution.

5. cis → trans Isomerization and PSS₂ Measurement:

-

Take the PSS₁ sample and irradiate it with visible light (>420 nm).

-

Continue irradiation until a new equilibrium is reached (PSS₂), which will be enriched in the trans isomer.

-

Record the UV-Vis and ¹H NMR spectra of the PSS₂ solution.

6. Data Analysis:

-

UV-Vis: The spectra of PSS₁ and PSS₂ are mixtures. The spectrum of the pure cis isomer can often be calculated if the isomeric ratios at the PSS are known from NMR.[6]

-

¹H NMR: Identify well-resolved peaks corresponding to the trans and cis isomers. Calculate the percentage of each isomer at PSS₁ and PSS₂ by comparing the integration of their respective peaks.

-

%cis = [Integral(cis) / (Integral(cis) + Integral(trans))] * 100

-

Protocol Overview: Transient Absorption (TA) Spectroscopy

TA spectroscopy is used to study the ultrafast dynamics of the excited states involved in isomerization.

1. Principle: A "pump" laser pulse excites the molecule to a higher electronic state. A second, delayed "probe" pulse (often a white-light continuum) passes through the sample. The difference in the probe's absorption spectrum with and without the pump pulse is recorded as a function of the delay time between the two pulses.

2. Experimental Workflow:

-

Sample: A solution of the this compound derivative is continuously flowed or stirred in a cuvette to ensure a fresh sample for each laser shot.

-

Excitation (Pump): A femtosecond laser pulse at a specific wavelength (e.g., 350 nm) excites the sample.[21]

-

Probing: A broadband white-light continuum probe pulse measures the absorption of the transient excited species.

-

Data Acquisition: Transient absorption spectra are collected at various time delays (from femtoseconds to nanoseconds) after the initial pump pulse.

3. Data Interpretation: The resulting data reveals the lifetimes of excited states, the formation of intermediates, and the timescale of the isomerization process itself.[5][20]

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for characterizing a new this compound derivative.

Caption: Conceptual signaling pathway modulated by an this compound photoswitch.

References

- 1. Photoisomerization in different classes of this compound - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iris.cnr.it [iris.cnr.it]

- 5. pubs.aip.org [pubs.aip.org]

- 6. scispace.com [scispace.com]

- 7. era.ed.ac.uk [era.ed.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. This compound photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. Role of Sterically Bulky Azobenzenes in the Molecular Assembly of Pyrene Derivatives: Rectangular Sheet-like Structures and Their Emission Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescent this compound-Containing Compounds: From Structure to Mechanism [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. [PDF] Fluorescent this compound-Containing Compounds: From Structure to Mechanism | Semantic Scholar [semanticscholar.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Vibrational cooling after ultrafast photoisomerization of this compound measured by femtosecond infrared spectroscopy | Semantic Scholar [semanticscholar.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. rsc.org [rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. cufo.jlu.edu.cn [cufo.jlu.edu.cn]

An In-depth Technical Guide to the Quantum Yield of Azobenzene Photoisomerization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the quantum yield of azobenzene photoisomerization, a critical parameter for applications ranging from photopharmacology to molecular machines and smart materials. We will delve into the core mechanisms, influencing factors, and experimental determination of this fundamental property.

Introduction: The Essence of a Molecular Switch

This compound is a quintessential photochromic molecule, capable of reversible isomerization between its two diastereomers: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer.[1] This transformation can be triggered by light, leading to significant changes in molecular geometry, dipole moment, and absorption spectra. The efficiency of this light-induced process is quantified by the photoisomerization quantum yield (Φ) , defined as the ratio of the number of molecules isomerized to the number of photons absorbed. A thorough understanding of the quantum yield is paramount for designing and optimizing this compound-based systems for applications in drug delivery, optical data storage, and nanotechnology.[2][3]

Core Concepts of this compound Photoisomerization

The photoisomerization of this compound is a complex process governed by the interplay of its electronic excited states. The ground state (S₀) absorption spectrum of trans-azobenzene is characterized by two main bands: a strong absorption in the UV region (~320 nm) corresponding to the S₀ → S₂ (π→π) transition and a weaker, symmetry-forbidden band in the visible region (~440 nm) for the S₀ → S₁ (n→π) transition.[3]

Upon photoexcitation, the this compound molecule relaxes from the excited state back to the ground state, a process during which isomerization can occur. Two primary mechanisms have been proposed and debated for this relaxation pathway[1]:

-

Rotation: This pathway involves the torsion or twisting of the -N=N- double bond around the central CNNC dihedral angle.[1][4]

-

Inversion: This mechanism proceeds via an in-plane, linear transition state of one of the nitrogen atoms, involving a change in the CNN bond angle.[1][4]

Current computational and experimental evidence suggests that upon excitation to the S₁ (n→π*) state, the rotation pathway is dominant as it is essentially barrierless.[1][4] The inversion channel, on the other hand, involves a substantial energy barrier, making it a highly unfavorable pathway for efficient relaxation.[4]

A key feature of this compound photochemistry is its unusual wavelength-dependent quantum yield, which is a violation of Kasha's rule.[2] The quantum yield for trans→cis isomerization is significantly different when exciting into the S₁ (n→π) band compared to the S₂ (π→π) band.[1] This is because excitation to the S₂ state does not simply lead to rapid internal conversion to S₁ from where isomerization would proceed identically. Instead, excitation to S₂ can open up additional relaxation channels.[1][2] One proposed mechanism involves a "concerted inversion" pathway that becomes accessible from the S₂ state, which can lead back to the trans ground state, thus lowering the overall trans→cis quantum yield.[1]

Signaling Pathways and Isomerization Mechanisms

The photoisomerization process can be visualized as a series of transitions between electronic states. Upon absorption of a photon, the molecule is promoted to an excited electronic state, from which it must decay back to the ground state. The pathway of this decay determines whether isomerization occurs.

References

Thermal relaxation of cis-azobenzene to trans-azobenzene

An In-depth Technical Guide to the Thermal Relaxation of cis-Azobenzene

Issued: December 18, 2025

Abstract

Azobenzene and its derivatives are paramount molecular photoswitches, capable of reversible isomerization between their trans and cis forms upon light irradiation. The spontaneous thermal relaxation from the metastable cis isomer back to the thermodynamically stable trans form is a critical process, dictating the lifetime of the switched state. This parameter is of profound importance in the fields of materials science, molecular machinery, and particularly in photopharmacology, where the duration of a light-activated drug's effect is controlled by this thermal back-isomerization.[1][2] This guide provides a detailed examination of the core principles, mechanisms, influencing factors, and experimental protocols related to the thermal cis-trans relaxation of this compound, tailored for researchers, scientists, and drug development professionals.

Core Principles of Thermal Relaxation

The photoisomerization of trans-azobenzene to cis-azobenzene is an energy-storing process, as the cis isomer is thermodynamically less stable by approximately 40–50 kJ/mol.[3] Consequently, in the absence of light, the cis isomer will spontaneously revert to the trans form to reach thermal equilibrium.[3][4] This thermal cis-to-trans isomerization is a unimolecular, first-order kinetic process.[3] The rate of this relaxation determines the half-life (τ₁/₂) of the cis isomer, a key characteristic for any application relying on the temporary population of this state.

Mechanisms of Thermal Isomerization

The precise mechanism of thermal relaxation has been a subject of extensive research, with two primary pathways proposed for the ground-state (S₀) reaction: rotation and inversion.[5]

-

Rotation: This mechanism involves the twisting of the molecule around the N=N double bond. It proceeds through a twisted transition state where the N=N π-bond is transiently broken.[3]

-

Inversion: This pathway involves the planar inversion of one of the nitrogen atoms through a linear, sp-hybridized transition state, keeping the N=N double bond intact.[3]

Recent computational and theoretical studies provide compelling evidence that the thermal isomerization for many azobenzenes does not occur purely on the singlet ground state (S₀). Instead, a nonadiabatic pathway involving intersystem crossing (ISC) to the lowest-lying triplet state (T₁) is often favored, particularly for the rotational mechanism.[1][2][6][7] In this model, the molecule crosses from the S₀ surface to the T₁ surface, where the rotational barrier is lower, and then crosses back to the S₀ surface to form the trans isomer.

Factors Influencing Thermal Relaxation Rate

The half-life of cis-azobenzene can be tuned from milliseconds to days by altering its chemical structure and environment.[4]

-

Substituent Effects: The electronic nature of substituents on the phenyl rings has a profound impact.

-

Push-pull systems , with an electron-donating group (EDG) on one ring and an electron-withdrawing group (EWG) on the other, generally exhibit faster thermal relaxation.[8] This is because they stabilize a more polar, rotational transition state.

-